2-(tert-Butyl)-4-chloropyridine
Overview
Description
2-(tert-Butyl)-4-chloropyridine is a chemical compound that is not widely documented. It is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The tert-butyl group is a very common branching group in organic chemistry, known for its bulky nature .
Scientific Research Applications
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Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents
- Application Summary : This research investigates the excited-state relaxation of carbazole and 3,6-di-tert-butylcarbazole in organic solvents using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments .
- Methods of Application : The study used photoexcitation in the deep-UV range. The initially prepared Sx singlet state decays to the S1 state by internal conversion (IC). The S1 state exhibits absorption peaks at 350, 600 and 1100 nm and has a lifetime of 13–15 ns .
- Results : The T1 triplet state is populated by intersystem crossing (ISC) from S1 with a typical quantum yield of 51–56% and shows a lifetime which is typically in the few microseconds regime .
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Alkylation of p-Cresol with tert-Butyl Alcohol
- Application Summary : This research presents an efficient and mild method for the alkylation of p-cresol with tert-butyl alcohol to synthesize 2-tert-butyl-4-methylphenol .
- Methods of Application : Caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .
- Results : The study carried out reaction kinetics and optimized the alkylation reaction process parameters using response surface design based on the Box–Behnken method .
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Mechanistic Investigation of tert-Butanol’s Impact on Biopharmaceutical Formulations
- Application Summary : This research investigates the use of tert-butyl alcohol for the lyophilization of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
- Methods of Application : The study investigates the interactions between two model proteins, lactate dehydrogenase and myoglobin, and various excipients in the presence of tert-butyl alcohol .
- Results : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .
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Butylated Hydroxytoluene (BHT)
- Application Summary : BHT is a lipophilic organic compound, chemically a derivative of phenol, that is useful for its antioxidant properties . It is widely used to prevent free radical-mediated oxidation in fluids (e.g., fuels, oils) and other materials .
- Methods of Application : BHT is added to foods and cosmetics as an antioxidant .
- Results : Despite societal concerns over its broad use, BHT is considered “generally recognized as safe” by the U.S. FDA .
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- Application Summary : 2-tert-Butylaniline may be used in the preparation of two rotamers, anti- and syn-N,N’-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides .
- Methods of Application : The study did not provide specific methods of application .
- Results : The study did not provide specific results .
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The tert-butyl group in chemistry and biology
- Application Summary : This research discusses the use of the tert-butyl group in chemical transformations, its relevance in nature, its implication in biosynthetic and biodegradation pathways, and its possible application in biocatalytic processes .
- Methods of Application : The study did not provide specific methods of application .
- Results : The study did not provide specific results .
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A Fast and Practical Synthesis of tert-Butyl Esters
- Application Summary : This research presents a practical direct preparation of tert-butyl esters from 2-tert-butoxypyridine .
- Methods of Application : The study features the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature .
- Results : The study did not provide specific results .
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The tert-butyl Group in Chemistry and Biology
- Application Summary : This research discusses the use of the tert-butyl group in chemical transformations, its relevance in nature, its implication in biosynthetic and biodegradation pathways, and its possible application in biocatalytic processes .
- Methods of Application : The study did not provide specific methods of application .
- Results : The study did not provide specific results .
properties
IUPAC Name |
2-tert-butyl-4-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMONDDQCZRCOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-4-chloropyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.